3-Hydroxybutanoic (2S)-4-iodopyrrolidine-2-carboxylic anhydride
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Overview
Description
3-Hydroxybutanoic (2S)-4-iodopyrrolidine-2-carboxylic anhydride is a complex organic compound that combines the structural features of 3-hydroxybutanoic acid and 4-iodopyrrolidine-2-carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybutanoic (2S)-4-iodopyrrolidine-2-carboxylic anhydride typically involves multiple steps. One common approach is the reaction of 3-hydroxybutanoic acid with 4-iodopyrrolidine-2-carboxylic acid under anhydrous conditions. The reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the anhydride bond .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precise control over reaction conditions. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxybutanoic (2S)-4-iodopyrrolidine-2-carboxylic anhydride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxobutanoic acid or 3-hydroxybutanoic acid derivatives.
Reduction: Formation of 3-hydroxybutanoic alcohol derivatives.
Substitution: Formation of 4-substituted pyrrolidine derivatives.
Scientific Research Applications
3-Hydroxybutanoic (2S)-4-iodopyrrolidine-2-carboxylic anhydride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and antifungal properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Hydroxybutanoic (2S)-4-iodopyrrolidine-2-carboxylic anhydride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybutanoic acid: A simpler analog with similar functional groups but lacking the pyrrolidine ring and iodine atom.
4-Iodopyrrolidine-2-carboxylic acid: Contains the pyrrolidine ring and iodine atom but lacks the 3-hydroxybutanoic acid moiety.
Uniqueness
3-Hydroxybutanoic (2S)-4-iodopyrrolidine-2-carboxylic anhydride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H14INO4 |
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Molecular Weight |
327.12 g/mol |
IUPAC Name |
3-hydroxybutanoyl (2S)-4-iodopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H14INO4/c1-5(12)2-8(13)15-9(14)7-3-6(10)4-11-7/h5-7,11-12H,2-4H2,1H3/t5?,6?,7-/m0/s1 |
InChI Key |
GLDCUXARFAMUAZ-AHXFUIDQSA-N |
Isomeric SMILES |
CC(CC(=O)OC(=O)[C@@H]1CC(CN1)I)O |
Canonical SMILES |
CC(CC(=O)OC(=O)C1CC(CN1)I)O |
Origin of Product |
United States |
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